molecular formula C14H10O B1215400 anthracen-9-ol CAS No. 529-86-2

anthracen-9-ol

Cat. No.: B1215400
CAS No.: 529-86-2
M. Wt: 194.23 g/mol
InChI Key: AUKRYONWZHRJRE-UHFFFAOYSA-N
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Description

Anthracen-9-ol, also known as 9-hydroxyanthracene, is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the anthracene structure. This compound is known for its blue fluorescence and is soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

Anthranol plays a significant role in biochemical reactions, particularly in the treatment of psoriasis. It interacts with various enzymes, proteins, and other biomolecules. Anthranol inhibits the proliferation of keratinocytes (epidermal skin cells) by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis . It also interacts with T-cells, preventing their action and promoting cell differentiation . Additionally, anthranol’s strong reducing properties contribute to its anti-proliferative effects .

Cellular Effects

Anthranol exerts several effects on various types of cells and cellular processes. It controls skin growth by normalizing the rate of cell proliferation and keratinization . Anthranol’s impact on cell signaling pathways includes the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cell proliferation . Furthermore, anthranol influences gene expression by reducing the synthesis of DNA in hyperplastic epidermis . Its anti-inflammatory properties help in managing psoriasis by reducing inflammation and irritation .

Molecular Mechanism

The molecular mechanism of anthranol involves several key interactions at the molecular level. Anthranol inhibits the proliferation of keratinocytes by interfering with mitochondrial function and generating free radicals . These free radicals contribute to its anti-psoriatic effect by promoting cell differentiation and preventing the action of T-cells . Additionally, anthranol’s strong reducing properties play a role in its anti-proliferative effects by inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anthranol change over time. Anthranol is known for its stability and effectiveness even when applied for short durations . The ‘short contact’ method, where anthranol is applied for 10 to 30 minutes, allows for stronger concentrations to be used with minimal burning and staining . Over time, anthranol’s effects on cellular function include the normalization of cell proliferation and keratinization . Long-term studies have shown that anthranol can effectively manage psoriasis without systemic side effects .

Dosage Effects in Animal Models

The effects of anthranol vary with different dosages in animal models. Higher doses of anthranol have been shown to be more effective in controlling psoriasis by reducing DNA synthesis and mitotic activity . At high doses, anthranol can cause local irritation and discoloration of the skin . It is important to carefully monitor the dosage to avoid adverse effects while maximizing its therapeutic benefits .

Metabolic Pathways

Anthranol is involved in several metabolic pathways. It is metabolized in the skin, where it undergoes oxidation to release free radicals . These free radicals play a crucial role in its anti-proliferative and anti-inflammatory effects . Additionally, anthranol’s interaction with enzymes such as EGFR and its impact on DNA synthesis highlight its involvement in key metabolic pathways related to cell proliferation and differentiation .

Transport and Distribution

Anthranol is transported and distributed within cells and tissues through various mechanisms. Its dual solubility allows it to be absorbed well through the epidermis . Once in the systemic circulation, anthranol is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Anthranol’s ability to penetrate the skin and reach the target cells is enhanced by the addition of salicylic acid, which increases its stability and efficacy .

Subcellular Localization

The subcellular localization of anthranol plays a crucial role in its activity and function. Anthranol accumulates in the mitochondria, where it interferes with the supply of energy to the cell by generating free radicals . This mitochondrial dysfunction impedes DNA replication and slows excessive cell division in psoriatic plaques . Additionally, anthranol’s interaction with T-cells and its impact on cell differentiation highlight its subcellular localization and its role in managing psoriasis .

Chemical Reactions Analysis

Types of Reactions: Anthracen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

anthracen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKRYONWZHRJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200952
Record name Anthranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-86-2
Record name Anthranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886
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Record name Anthranol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHRANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of anthranol?

A1: Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.

Q2: Does anthranol exist in equilibrium with another tautomeric form?

A2: Yes, anthranol exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, anthranol readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.

Q3: How is the aggregation state of azoanthracene compounds, derivatives of anthranol, characterized in solution?

A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []

Q4: How does anthranol interact with lignin model compounds?

A4: Anthranol readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of anthranol in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.

Q5: What is the role of anthranol in the biological activity of Aloe vera?

A5: Anthranol is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []

Q6: Can you elaborate on the significance of 9,10-13C labelled anthranol in studying its interaction with lignin?

A6: 9,10-13C labelled anthranol serves as a valuable tool for investigating the formation of adducts between anthranol and lignin. By incorporating this labelled anthranol into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []

Q7: What is known about the autoxidation of anthranol derivatives?

A7: Anthranol derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the anthranol ring and the pH of the solution on the reaction rate. []

Q8: What is the role of cupric ions in the oxidation of anthranol?

A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating anthranol transformations.

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